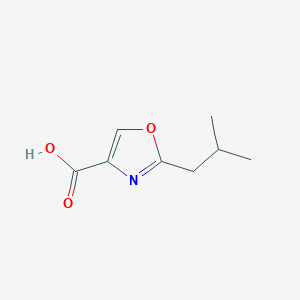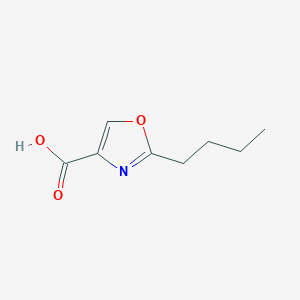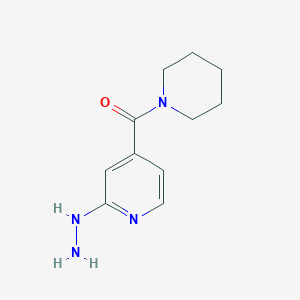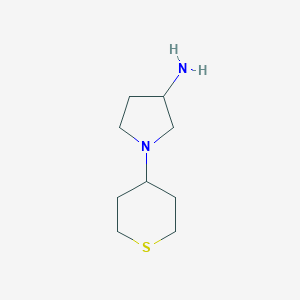
(R)-1-(2-氯-8-氟喹啉-3-基)乙醇
描述
-(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol (CFE) is a quinoline derivative with a wide range of applications in scientific research. It is a versatile compound with a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-viral properties. CFE has been studied extensively for its potential use in laboratory experiments, as well as in clinical trials.
科学研究应用
合成和抗菌活性
抗菌剂的合成:使用5-(2-氯喹啉-3-基)-3-取代苯基-4,5-二氢-1H-吡唑-1-羰硫脲合成了一系列新化合物,表现出强大的抗菌活性。这一合成过程突显了(R)-1-(2-氯-8-氟喹啉-3-基)乙醇衍生物在创造新的抗菌剂中的实用性 (Ansari & Khan, 2017)。
抗菌性能:其他研究探讨了喹啉衍生物的合成,重点关注它们的抗菌性能。这些包括创造新的杂环产物,相比诸如环丙沙星等现有药物,显示出可观的抗菌活性 (Al-Hiari et al., 2011)。
荧光研究和传感器开发
荧光研究:从涉及2-氯喹啉的反应中合成的N-芳基-2-氨基喹啉已被研究其发光性能。这些研究对生物应用具有重要意义,特别是考虑到在不同溶剂中的荧光行为 (Hisham et al., 2019)。
选择性荧光传感器:基于喹啉平台合成了显示高选择性和灵敏度的荧光传感器。这些传感器在区分特定金属离子方面具有价值,展示了喹啉衍生物在开发环境和生物应用的敏感检测工具中的作用 (Zhou et al., 2012)。
用于制药应用的手性中间体合成
- 关键的制药中间体:该化合物已被用于合成手性中间体,对于β3-肾上腺素受体激动剂的开发至关重要。这一应用突显了它在制药行业中的重要性 (Perrone et al., 2006)。
属性
IUPAC Name |
(1R)-1-(2-chloro-8-fluoroquinolin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO/c1-6(15)8-5-7-3-2-4-9(13)10(7)14-11(8)12/h2-6,15H,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRURSIBROVKPT-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=C2C(=C1)C=CC=C2F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(N=C2C(=C1)C=CC=C2F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225372 | |
| Record name | (αR)-2-Chloro-8-fluoro-α-methyl-3-quinolinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol | |
CAS RN |
1065481-27-7 | |
| Record name | (αR)-2-Chloro-8-fluoro-α-methyl-3-quinolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065481-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-2-Chloro-8-fluoro-α-methyl-3-quinolinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2-Bromophenyl)methyl][(oxan-4-yl)methyl]amine](/img/structure/B1399462.png)
![[(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine](/img/structure/B1399463.png)

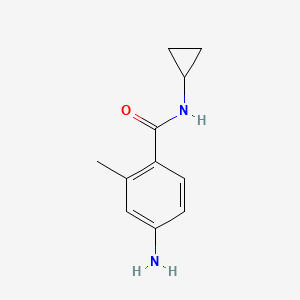
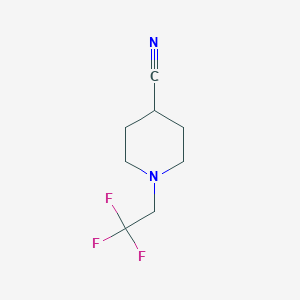
![N-[(4-fluoro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1399469.png)

